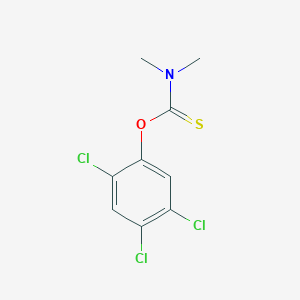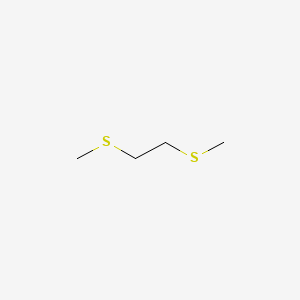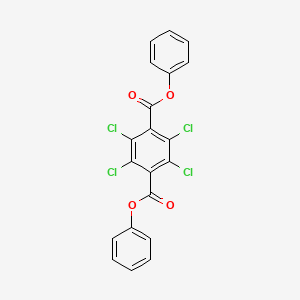
O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate: is a chemical compound with the molecular formula C10H14Cl3N2OPS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a trichlorophenyl group attached to a dimethylcarbamothioate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate typically involves the reaction of 2,4,5-trichlorophenol with N,N-dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted trichlorophenyl derivatives
科学研究应用
Chemistry: O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme inhibition or as a probe to study biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In industrial applications, this compound is used in the formulation of agrochemicals, such as pesticides and herbicides. It may also be employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt biochemical pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- O-(2,4,5-trichlorophenyl) N,N-dimethyldiamidothiophosphate
- O-(2,4,5-trichlorophenyl) N,N,N’,N’-tetramethyldiamidothiophosphate
Comparison: O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activity, stability, and solubility. These differences can influence its suitability for various applications in research and industry.
属性
CAS 编号 |
10345-47-8 |
|---|---|
分子式 |
C9H8Cl3NOS |
分子量 |
284.6 g/mol |
IUPAC 名称 |
O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H8Cl3NOS/c1-13(2)9(15)14-8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H3 |
InChI 键 |
ZWFKQRFVGDPXHN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=S)OC1=CC(=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)







![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)

![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)

![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)

